molecular formula C16H23NO4 B12277326 N-Boc-4-ethyl-DL-phenylalanine

N-Boc-4-ethyl-DL-phenylalanine

Cat. No.: B12277326
M. Wt: 293.36 g/mol
InChI Key: IDBBFXLHABOKHF-UHFFFAOYSA-N
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Description

N-Boc-4-ethyl-DL-phenylalanine is a derivative of phenylalanine, an essential amino acid. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group of 4-ethyl-DL-phenylalanine. This modification enhances the compound’s stability and makes it useful in various synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-4-ethyl-DL-phenylalanine typically involves the protection of the amino group of 4-ethyl-DL-phenylalanine with a Boc group. One common method involves the reaction of 4-ethyl-DL-phenylalanine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Boc-4-ethyl-DL-phenylalanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Deprotected Amino Acid: Removal of the Boc group yields 4-ethyl-DL-phenylalanine.

    Oxidized Derivatives: Oxidation of the ethyl group can produce 4-hydroxy or 4-carboxy derivatives.

    Peptide Conjugates: Coupling reactions result in the formation of peptides or peptide derivatives.

Scientific Research Applications

N-Boc-4-ethyl-DL-phenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Boc-4-ethyl-DL-phenylalanine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthetic processes. Upon removal of the Boc group, the free amino group can participate in various biochemical reactions, including peptide bond formation and enzyme catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-4-ethyl-DL-phenylalanine is unique due to the presence of the ethyl group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature can be exploited in the design of novel compounds with specific biological activities .

Properties

IUPAC Name

3-(4-ethylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h6-9,13H,5,10H2,1-4H3,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBBFXLHABOKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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